molecular formula C5H4N4NaO3 B075388 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt CAS No. 1198-77-2

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

Cat. No. B075388
CAS RN: 1198-77-2
M. Wt: 191.1 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related purine derivatives involves complex reactions with metal ions such as PdII, PtII, and CuI, often requiring aqueous sodium hydroxide and various organic solvents. For instance, 1, 9‐Dihydro‐purine‐6‐thione derivatives of these metals are synthesized through reactions involving sodium hydroxide and specific palladium or platinum compounds, indicating the intricate steps involved in purine synthesis (Lobana, Kaur, Hundal, Butcher, & Liu, 2012). Another example includes the use of sodium borohydride in methanol to reduce electron-deficient purines to their dihydropurine forms, showcasing an efficient intermediate step towards synthesizing alkyladenines and related compounds (Aarhus, Fritze, Hennum, & Gundersen, 2014).

Molecular Structure Analysis

Complex hydrogen-bonding schemes and crystalline structures characterize the molecular framework of purine compounds. Studies have revealed how 2,6-diamino-9H-purine and its derivatives exhibit an extensive network of hydrogen bonds, contributing to their stable and intricate molecular structures (Atria, Garland, & Baggio, 2010).

Chemical Reactions and Properties

The reactions involving purine compounds are diverse, ranging from hydrolysis under acidic and alkaline conditions to complexation with metal ions, demonstrating a wide array of chemical behaviors. For example, reactions of 1-Benzoyl-1, 6-dihydro-9-phenyl-9H-purine-6-carbonitrile with acids, bases, and electrophiles produce a variety of products, indicating the compound's reactive nature under different conditions (Tanji, Susumu, Miyashita, Oishi, & Higashino, 1989).

Physical Properties Analysis

The physical properties of purine derivatives, such as their crystalline structures and solubility, are essential for understanding their chemical and biological functionalities. For instance, the study of purine complexes with metal ions provides insights into their structural configurations and bonding characteristics, which are crucial for their physical properties (Johnson, O'Connell, & Clarke, 1993).

Chemical Properties Analysis

Glycosylation reactions involving purine sodium salts reveal significant insights into their chemical properties, such as regioselectivity and stereochemistry. Such reactions highlight the nuanced interactions between purine derivatives and various chemical reagents, showcasing their complex chemical behavior (Zhong, Nowak, & Robins, 2006).

Scientific Research Applications

Applications in Food Industry

The sodium salt of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- is extensively utilized in the food industry. It serves as a vital component in food processing due to its multifunctional properties. Its ability to reduce water activity values provides antimicrobial and preservative effects, crucial for food safety. Additionally, it functions as a flavor enhancer by influencing various biochemical mechanisms and enzymatic activities, thereby enhancing the organoleptic properties of food products (Albarracín et al., 2011).

Antimicrobial Properties in Food Preservation

The sodium salt plays a significant role in microbial food safety. Its antimicrobial properties are essential in preventing the growth and toxin production of harmful microorganisms like Clostridium botulinum in processed meats and cheeses. This safety measure is crucial in maintaining the wholesomeness and safety of food products, especially in ready-to-eat meats (Taormina, 2010).

Sodium Salt and Salt Taste Perception in Children

Interestingly, studies have highlighted the role of sodium salt in the development of salt taste sensitivity and preferences, especially in children. The sodium salt influences the liking for salt-rich foods and consequently, food intake among infants and young children. Understanding this relationship is crucial for dietary planning and health management, especially to mitigate the risk of high blood pressure and cardiovascular diseases associated with overconsumption of sodium (Liem, 2017).

Role in Food Flavor and Quality Enhancement

The sodium salt is pivotal in enhancing the flavor perception of foods, especially in the context of sodium-reduced diets. Its role in promoting saltiness, inhibiting bitterness, and modifying the microflora structure in foods like fermented foods is essential in maintaining the desired taste and quality of food products (Hu et al., 2022).

Safety And Hazards

Uric acid is the established etiological agent of the severe, acute, and chronic inflammatory arthritis, gout, and is implicated in the initiation and progress of the metabolic syndrome .

Future Directions

Uric acid is the predominant anti-oxidant molecule in plasma and is necessary and sufficient for induction of type 2 immune responses. These properties may explain its protective potential in neurological and infectious diseases, mainly schistosomiasis . The pivotal protective potential of uric acid against blood-borne pathogens and neurological and autoimmune diseases is yet to be established .

properties

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKLKFULWJYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134-69-0
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium urate (crystals)

CAS RN

1198-77-2
Record name Monosodium urate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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